molecular formula C20H34O6 B1518672 Prostaglandin G1 CAS No. 52162-11-5

Prostaglandin G1

Cat. No.: B1518672
CAS No.: 52162-11-5
M. Wt: 370.5 g/mol
InChI Key: QXCRWNZYEVOQMB-CDIPTNKSSA-N
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Description

Prostaglandin G1 is a member of the prostaglandin family, which are physiologically active lipid compounds derived from fatty acids. These compounds play crucial roles in various biological processes, including inflammation, blood flow regulation, and the formation of blood clots. This compound, like other prostaglandins, is synthesized from arachidonic acid through the action of cyclooxygenase enzymes .

Scientific Research Applications

Prostaglandin G1 has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Prostaglandin G1 primarily targets prostaglandin receptors, which are G-protein-coupled receptors . These receptors are involved in a wide range of biological processes, including blood pressure homeostasis, inflammation, pain perception, and cell survival . The ability of this compound to stimulate a reaction in one tissue and inhibit the same reaction in another tissue is determined by the type of receptor to which the prostaglandin binds .

Mode of Action

this compound interacts with its targets through specific G-protein coupled receptors .

Biochemical Pathways

this compound affects various biochemical pathways. It is involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states . Studies have confirmed that prostaglandins and their receptors play important roles in the occurrence and development of pulmonary arterial hypertension through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .

Pharmacokinetics

They are derived enzymatically from the fatty acid arachidonic acid .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the tissue and the specific receptor to which the prostaglandin binds . For example, in the context of pulmonary arterial hypertension, prostaglandins and their receptors play important roles in vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression of prostaglandin pathway genes is differentially affected by factors including gestational age at delivery, and the incidence and duration of labour . Furthermore, the action of this compound can be influenced by the presence of other hormones, growth factors, and proinflammatory factors .

Future Directions

The future directions for research on this compound are not specified in the search results. Given its presence in the human exposome, it may be of interest in studies of human health and disease .

Biochemical Analysis

Biochemical Properties

Prostaglandin G1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . Prostaglandins are derived enzymatically from the fatty acid arachidonic acid . They act as autocrine or paracrine factors with their target cells present in the immediate vicinity of the site of their secretion .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Prostaglandins are powerful, locally-acting vasodilators and inhibit the aggregation of blood platelets . They are also involved in inflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to specific G-protein-coupled receptors, leading to the initiation of divergent signaling cascades . The diversity of prostaglandin action is defined by specific receptors and their regulated expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Prostaglandins are not stored but are synthesized and released, as needed, and rapidly metabolized . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is derived from the precursor 20-carbon chain fatty acid, arachidonic acid, which is produced by membrane phospholipid enzymes . The cyclooxygenase (COX) enzymes convert arachidonic acid to the precursor molecule prostaglandin H2 .

Transport and Distribution

This compound is transported and distributed within cells and tissues . After synthesis, prostaglandins are rapidly transported into the extracellular microenvironment by the prostaglandin transporter (PGT), a protein belonging to a superfamily of 12-transmembrane anion-transporting polypeptides .

Subcellular Localization

This compound and its related enzymes, PGHS-1 and -2, are found on the lumenal surfaces of the endoplasmic reticulum (ER) and nuclear envelope of human monocytes, murine NIH 3T3 cells, and human umbilical vein endothelial cells . Within the nuclear envelope, PGHS-1 and -2 are present on both the inner and outer nuclear membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including Prostaglandin G1, typically involves the use of Corey lactone as a key intermediate. The process begins with the formation of a chiral cyclopentane core, followed by the sequential incorporation of lipid chains through reactions such as bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions . This chemoenzymatic approach allows for high enantioselectivity and cost-effectiveness.

Industrial Production Methods: Industrial production of prostaglandins often employs similar synthetic routes but on a larger scale. The use of biocatalytic retrosynthesis has also been explored to enhance the efficiency and stereoselectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin G1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.

    Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often utilizes halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various prostaglandin analogs and derivatives, which are used for different therapeutic applications .

Comparison with Similar Compounds

Uniqueness of Prostaglandin G1: this compound is unique in its specific receptor interactions and the resulting physiological effects. Its distinct structure allows for targeted therapeutic applications, particularly in the treatment of cardiovascular and inflammatory conditions .

Properties

IUPAC Name

7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroperoxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-2-3-6-9-15(24-23)12-13-17-16(18-14-19(17)26-25-18)10-7-4-5-8-11-20(21)22/h12-13,15-19,23H,2-11,14H2,1H3,(H,21,22)/b13-12+/t15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCRWNZYEVOQMB-CDIPTNKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1CCCCCCC(=O)O)OO2)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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